molecular formula C8H7BrN2O2 B2798006 5-amino-7-bromo-3,4-dihydro-2H-1,4-benzoxazin-3-one CAS No. 1780516-88-2

5-amino-7-bromo-3,4-dihydro-2H-1,4-benzoxazin-3-one

Cat. No.: B2798006
CAS No.: 1780516-88-2
M. Wt: 243.06
InChI Key: FPHIJATXUJPVGN-UHFFFAOYSA-N
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Description

5-amino-7-bromo-3,4-dihydro-2H-1,4-benzoxazin-3-one is a chemical compound that has been studied for its potential applications in the field of medicinal chemistry . It is a benzoxazine derivative, a class of compounds that have attracted interest due to their synthetic and biological applications .


Synthesis Analysis

The synthesis of this compound and its derivatives has been achieved through a copper (I) catalyzed one-pot reaction of various aromatic aldehydes . The structures of the synthesized compounds were confirmed by 1H NMR, 13C NMR, and mass spectra .


Molecular Structure Analysis

The molecular structure of this compound has been confirmed through various spectroscopic techniques, including 1H NMR, 13C NMR, and mass spectra .


Chemical Reactions Analysis

The compound has been involved in copper (I) catalyzed one-pot reactions with various aromatic aldehydes to produce novel 7-bromo-2H-benzo[b][1,4]oxazin-3(4H)-one linked isoxazole hybrids .

Scientific Research Applications

Synthesis and Chemical Reactions

  • Synthesis of Substituted Benzoxazines : Substituted 2H-1,4-benzoxazines, a category including compounds like 5-amino-7-bromo-3,4-dihydro-2H-1,4-benzoxazin-3-one, are synthesized from substituted 2-amino phenols, showing the versatility and applicability of these compounds in chemical synthesis (Mizar & Myrboh, 2006).
  • Ring Opening Reactions : This compound's derivatives, such as 2-(benzylamino)-2H-1,4-benzoxazin-3(4H)-ones, demonstrate instability under alkaline and acidic conditions, undergoing ring opening. This highlights their potential for studying degradation mechanisms (Ilaš & Kikelj, 2008).

Biological and Pharmaceutical Applications

  • Antibacterial Properties : Certain derivatives have been shown to possess antibacterial activities, suggesting their potential use in developing new antimicrobial agents (Dabholkar & Gavande, 2012).
  • Anti-proliferative Activity : Research into 7-substituted 5H-pyrrole [1,2-a][3,1]benzoxazin-5-one derivatives, which are structurally related to this compound, has shown promising anti-proliferative effects against human cancer cell lines, suggesting potential for cancer treatment research (Badolato et al., 2017).

Agronomic and Ecological Research

  • Phytotoxicity and Antifungal Properties : Compounds in the (2H)-1,4-benzoxazin-3(4H)-one class, including the subject compound, are of interest due to their phytotoxic, antifungal, and insecticidal properties. This makes them candidates for studying natural herbicide models and understanding chemical defense mechanisms in plants (Macias et al., 2006).

Mechanism of Action

Mode of Action

Similar compounds have been shown to interact with various cellular targets, leading to changes in cell function .

Pharmacokinetics

These properties are crucial for understanding the compound’s bioavailability, which affects its efficacy and safety .

Result of Action

Similar compounds have shown antiproliferative activities against certain cancer cell lines .

Action Environment

Environmental factors can significantly influence the action, efficacy, and stability of a compound. Factors such as pH, temperature, and the presence of other molecules can affect a compound’s stability and its interactions with its targets. Specific information on how these factors influence the action of 5-amino-7-bromo-3,4-dihydro-2h-1,4-benzoxazin-3-one is currently unavailable .

Future Directions

The future directions for research on 5-amino-7-bromo-3,4-dihydro-2H-1,4-benzoxazin-3-one could involve further exploration of its potential applications in medicinal chemistry, particularly its anticancer activity . Further studies could also investigate the compound’s mechanism of action and its physical and chemical properties.

Properties

IUPAC Name

5-amino-7-bromo-4H-1,4-benzoxazin-3-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H7BrN2O2/c9-4-1-5(10)8-6(2-4)13-3-7(12)11-8/h1-2H,3,10H2,(H,11,12)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FPHIJATXUJPVGN-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(=O)NC2=C(C=C(C=C2O1)Br)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H7BrN2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

243.06 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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